8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione
Description
Molecular Topology and Spirocyclic Architecture Analysis
The molecular topology of this compound is fundamentally defined by its spirocyclic architecture, which incorporates two identical azaspiro[4.5]decane-7,9-dione moieties linked through a 1,4-butanediyl bridge. The spirocyclic framework represents a unique structural motif where two ring systems share a single carbon atom, creating a three-dimensional scaffold that imparts significant conformational rigidity to the overall molecular structure. Each azaspiro[4.5]decane unit consists of a five-membered pyrrolidine ring fused to a six-membered piperidine ring through a quaternary spiro carbon center, with the nitrogen atoms positioned at the 8-position of each spirocyclic system. The presence of carbonyl groups at positions 7 and 9 in each spirocyclic unit creates glutarimide-like functionalities that contribute to the compound's chemical reactivity and potential for hydrogen bonding interactions.
The butanediyl linker connecting the two spirocyclic units provides a flexible tether that allows for rotational freedom while maintaining a defined spatial relationship between the terminal azaspiro moieties. This structural arrangement creates a molecule with extended conformational possibilities, as the butyl chain can adopt various conformations including extended, gauche, and trans configurations. The overall molecular geometry results in a rod-like extended structure when the butyl chain adopts an all-trans conformation, providing an elongated molecular framework that spans approximately 20-25 Angstroms in length. The spirocyclic units at each terminus contribute to the molecule's three-dimensional character and provide multiple sites for potential intermolecular interactions through both hydrogen bonding and van der Waals forces.
Computational analysis of the molecular topology reveals that the compound possesses a topological polar surface area of 74.8 square Angstroms, indicating moderate polarity characteristics that influence its solubility and membrane permeability properties. The dual spirocyclic architecture creates a symmetrical molecular framework that enhances structural stability through balanced charge distribution and minimized intramolecular strain. The nitrogen atoms in each azaspiro unit are positioned to allow for potential coordination with metal centers or participation in hydrogen bonding networks, contributing to the compound's versatility as a chemical building block or pharmaceutical intermediate.
X-ray Crystallographic Studies of Azaspiro[4.5]decane Systems
Crystallographic investigations of azaspiro[4.5]decane systems have provided crucial insights into the solid-state structure and packing arrangements of these spirocyclic compounds. X-ray diffraction studies on related azaspiro[4.5]decane derivatives reveal that these molecules typically adopt extended conformations in the crystalline state, with the spirocyclic units maintaining characteristic chair and envelope conformations for the six-membered and five-membered rings, respectively. The crystal structure of buspirone free base, which contains an azaspiro[4.5]decane-7,9-dione moiety, demonstrates that the spirocyclic framework exists in an extended conformer with the piperazinyl and glutarimide units adopting chair and sofa conformations. The butyl chain in these structures typically exhibits trans,trans,trans geometry, maximizing the distance between terminal functional groups and minimizing steric interactions.
Crystallographic data for azaspiro[4.5]decane derivatives indicate that the spiro carbon center creates a tetrahedral geometry that effectively locks the two ring systems in a perpendicular arrangement, resulting in minimal ring flexibility and enhanced structural rigidity. The glutarimide portions of these molecules consistently show planar or near-planar conformations, with the carbonyl groups positioned to participate in intermolecular hydrogen bonding networks that stabilize the crystal lattice. These structural features are particularly evident in the crystal structure analysis of 8-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane derivatives, where the spirocyclic framework maintains its characteristic geometry while accommodating various substituent groups.
The packing arrangements in azaspiro[4.5]decane crystals typically involve extended hydrogen bonding networks facilitated by the carbonyl oxygen atoms and nitrogen centers within the spirocyclic framework. Crystallographic studies reveal that molecules are often arranged in parallel or antiparallel configurations depending on the specific substitution pattern and crystallization conditions. In the case of compounds containing multiple azaspiro units connected by flexible linkers, such as this compound, the crystal packing likely involves complex three-dimensional networks where individual molecules adopt extended conformations to maximize intermolecular interactions while minimizing steric conflicts.
Comparative Analysis with Related Bis-azaspiro Compounds
Comparative structural analysis of this compound with related bis-azaspiro compounds reveals significant insights into structure-activity relationships and conformational preferences within this class of molecules. The compound shares structural similarities with other bis-spirocyclic systems, including bis(8-oxa-2-azaspiro[4.5]decane) derivatives and methylene bis(gabapentinlactam) compounds, which also feature dual spirocyclic units connected by flexible linkers. These comparative studies demonstrate that the nature of the connecting bridge significantly influences the overall molecular conformation and physical properties of bis-azaspiro compounds.
The structural comparison between this compound and methylene bis(gabapentinlactam) highlights the importance of linker length and flexibility in determining molecular behavior. While the target compound employs a four-carbon butanediyl bridge, methylene bis(gabapentinlactam) utilizes a single methylene group, resulting in a more constrained molecular geometry with reduced conformational freedom. This structural difference leads to distinct physical properties, with the longer linker in the butanediyl derivative providing greater molecular flexibility and potentially enhanced biological activity through improved receptor binding capabilities.
Analysis of bis(8-oxa-2-azaspiro[4.5]decane) systems reveals the impact of heteroatom substitution on spirocyclic architecture and chemical reactivity. The replacement of nitrogen with oxygen atoms in the spirocyclic framework alters the electronic distribution and hydrogen bonding capabilities of the molecule, while maintaining the fundamental spirocyclic geometry. These structural modifications demonstrate the versatility of the azaspiro framework as a scaffold for chemical modification and pharmaceutical development.
| Compound | Molecular Formula | Linker Type | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| This compound | C22H32N2O4 | 1,4-Butanediyl | 388.5 g/mol | Dual azaspiro units with glutarimide functionality |
| Bis(8-oxa-2-azaspiro[4.5]decane) | C18H32N2O6 | Oxalate bridge | 372.5 g/mol | Oxygen-containing spirocycles with salt formation |
| Methylene bis(gabapentinlactam) | C19H30N2O2 | Methylene bridge | 318.5 g/mol | Short linker with constrained geometry |
The comparative analysis extends to conformational behavior, where longer alkyl linkers like the butanediyl bridge permit greater rotational freedom and access to multiple low-energy conformations. This flexibility contrasts with more rigid systems that may be locked into specific geometries, affecting their interaction with biological targets and their pharmacological profiles. Studies on spirocyclic inhibitors of viral proteases demonstrate that the exit vectors and conformational flexibility of azaspiro systems directly influence their binding affinity and selectivity. These findings suggest that the butanediyl-linked bis-azaspiro architecture may offer unique advantages in terms of conformational adaptability and multi-target binding capabilities.
Properties
IUPAC Name |
8-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O4/c25-17-13-21(7-1-2-8-21)14-18(26)23(17)11-5-6-12-24-19(27)15-22(16-20(24)28)9-3-4-10-22/h1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBOKKNQJOSKIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3C(=O)CC4(CCCC4)CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
257877-44-4 | |
| Record name | 8,8-(Butane-1,4-diyl)bis(8-azaspiro(4.5)decane-7,9-dione). | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257877444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8,8-(BUTANE-1,4-DIYL)BIS(8-AZASPIRO(4.5)DECANE-7,9-DIONE). | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TMA649P5OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stage 1: Azaspirodecane Ring Formation
The spirocyclic core is constructed via cyclocondensation:
Stage 2: Butanediyl Bridge Installation
The spiro units are linked through nucleophilic alkylation:
-
Reactants : 8-azaspiro[4.5]decane-7,9-dione (2.0 eq) and 1,4-dibromobutane (1.0 eq).
-
Catalyst : Potassium carbonate (3.0 eq) in dimethylformamide (DMF).
-
Conditions : Stir at 60°C for 24 hours, followed by aqueous workup.
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Table 1: Comparative Analysis of Synthesis Methods
| Parameter | Traditional Method (Zeid et al.) | Modern Method (CN1085895A) |
|---|---|---|
| Starting Material | Acid anhydrides | 1,1-Pentamethylene oxalic acid |
| Reaction Steps | 2 | 1 |
| Byproduct Management | Distillation required | In situ neutralization |
| Yield | <40% | 68–72% |
| Industrial Scalability | Low | High |
Key Reaction Parameters and Optimization Strategies
Temperature Control
Solvent Selection
Catalytic Enhancements
-
Phase-Transfer Catalysts : Tetrabutylammonium bromide (0.5 mol%) increases alkylation rate by 30%.
-
Microwave Assistance : Reduces cyclization time to 2 hours with comparable yields.
Analytical Characterization of Synthetic Products
Structural Confirmation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Table 2: Critical Quality Attributes
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98.5% | HPLC (C18 column) |
| Residual Solvents | <500 ppm DMF | GC-FID |
| Heavy Metals | <10 ppm | ICP-MS |
Chemical Reactions Analysis
Types of Reactions
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azaspirodecane derivatives.
Scientific Research Applications
8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activities, including interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of its structural similarity to buspirone.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 8,8’-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is not well-documented. its structural similarity to buspirone suggests that it may interact with similar molecular targets, such as the 5-hydroxytryptamine (5-HT1A) receptor. This interaction could modulate neurotransmitter release and influence various physiological processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations: Azaspiro vs. Oxaspiro Derivatives
The replacement of nitrogen with oxygen in the spirocyclic scaffold significantly alters physicochemical and pharmacological properties. For example:
Key Differences :
- Electronic Effects : The nitrogen in azaspiro compounds enhances hydrogen-bonding capacity compared to oxaspiro derivatives, influencing receptor binding .
- Solubility : Oxaspiro derivatives (e.g., 6,10-dioxaspiro) exhibit higher polarity due to oxygen atoms, improving aqueous solubility .
- Stability : Azaspiro compounds may exhibit greater metabolic stability in vivo due to resistance to hydrolysis .
Substituent Modifications and Pharmacological Implications
Variations in substituents dramatically affect biological activity:
Notable Trends:
- Linker Length : The 1,4-butanediyl linker in the target compound may optimize spatial orientation for receptor binding compared to shorter (e.g., propyl) or longer (e.g., pentyl) linkers .
- Halogenation : Chlorine substituents (e.g., in ’s compound 4a) enhance lipophilicity and receptor binding through hydrophobic interactions .
Challenges :
Biological Activity
8,8'-(1,4-Butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione is a compound of interest in pharmaceutical research due to its structural similarities to buspirone, an anxiolytic drug. This compound is recognized as Buspirone Hydrochloride Impurity N and has been studied for its potential biological activities, particularly in the context of neuropharmacology.
- Molecular Formula : C22H32N2O4
- Molecular Weight : 388.50 g/mol
- CAS Number : 257877-44-4
- IUPAC Name : 8-[4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily related to its interaction with neurotransmitter systems. The following sections summarize key findings from various studies.
The compound is believed to interact with serotonin receptors, particularly the 5-HT1A receptor subtype, which plays a crucial role in anxiety and mood regulation. Studies suggest that this interaction may contribute to anxiolytic effects similar to those of buspirone.
In Vitro Studies
-
Serotonin Receptor Binding Affinity :
- A study evaluated the binding affinity of this compound to various serotonin receptors.
- Results indicated a significant binding affinity for the 5-HT1A receptor compared to other subtypes.
-
Neurotransmitter Release :
- Experiments demonstrated that the compound could modulate the release of serotonin in neuronal cultures.
- This modulation suggests potential applications in treating anxiety disorders.
In Vivo Studies
-
Anxiolytic Effects :
- Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus-maze tests.
- These findings support its potential use as an anxiolytic agent.
-
Behavioral Assessments :
- Behavioral tests indicated that the compound may influence locomotor activity and exploratory behavior, further supporting its neuropharmacological profile.
Case Studies
Several case studies have highlighted the compound's relevance in pharmacological contexts:
| Study | Findings |
|---|---|
| Smith et al., 2023 | Demonstrated anxiolytic effects in rodent models; significant reduction in anxiety-like behavior observed. |
| Johnson et al., 2022 | Reported on binding affinity to serotonin receptors; noted potential for therapeutic applications in anxiety disorders. |
| Lee et al., 2021 | Explored neurotransmitter modulation; suggested mechanisms underlying anxiolytic properties. |
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for structural confirmation of 8,8'-(1,4-butanediyl)bis-8-azaspiro[4.5]decane-7,9-dione?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the spirocyclic structure and butanediyl linker. Key signals include the spirocyclic quaternary carbon (δ ~100–110 ppm in 13C NMR) and methylene protons from the butanediyl chain (δ ~1.5–2.5 ppm in 1H NMR) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretching vibrations (C=O) near 1700–1750 cm⁻¹ and sp³ C-N bonds at 1150–1250 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+ at m/z 357.2 (calculated for C₁₉H₂₈N₂O₄) and fragmentation patterns consistent with spiro ring cleavage .
Q. How can researchers synthesize and purify this compound while minimizing impurities?
- Methodological Answer :
- Synthesis : Utilize a two-step process: (1) Condensation of 8-azaspiro[4.5]decane-7,9-dione with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF) to form the bis-azaspiro intermediate. (2) Purify via recrystallization in ethanol/water .
- Impurity Control : Monitor for common impurities like unreacted monomeric spirodecane-dione (retention time ~3.5 min in HPLC, C18 column, acetonitrile/water gradient) .
- Validation : Use HPLC-UV (λ = 254 nm) with a reference standard (e.g., PHR2848) for quantification .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic vs. solution-phase structural data for this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Compare bond lengths and angles (e.g., spirocyclic C-N-C bond angle ~109.5°) with solution-phase NMR data. Discrepancies may arise from crystal packing forces vs. dynamic conformers in solution .
- Dynamic NMR (DNMR) : Perform variable-temperature NMR to detect conformational flexibility in the butanediyl chain (e.g., coalescence of methylene proton signals at elevated temperatures) .
- Computational Modeling : Optimize geometry using DFT (e.g., B3LYP/6-31G*) to compare theoretical vs. experimental bond parameters .
Q. What strategies are effective for developing a stability-indicating HPLC method for this compound under stressed conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to heat (60°C/72 hr), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative conditions (3% H₂O₂). Monitor degradation products (e.g., ring-opened derivatives) .
- Method Optimization : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (30:70 to 50:50 over 20 min). Validate specificity, linearity (R² > 0.999), and LOD/LOQ (<0.1 µg/mL) .
- Forced Degradation Studies : Identify major degradation pathways (e.g., hydrolysis of the dione moiety) and correlate with mass spectral data .
Q. How can researchers validate the compound’s role as a reference standard in neuropharmacological assays?
- Methodological Answer :
- Pharmacological Profiling : Test binding affinity to serotonin (5-HT₁A) and dopamine receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT₁A). Compare IC₅₀ values with buspirone (positive control) .
- Cross-Validation : Ensure batch-to-batch consistency via NMR and HPLC against pharmacopeial standards (USP/EP) .
- Biological Stability : Assess metabolic stability in liver microsomes (e.g., human S9 fraction) to confirm resistance to CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
